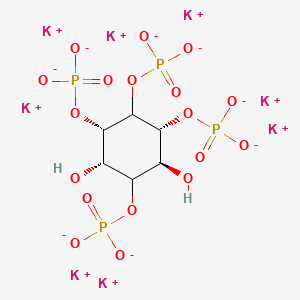
D-myo-Inositol-1,3,4,5-Tetrakisphosphat, Octakaliumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt: is a phosphorylation product of inositol 1,4,5-trisphosphate. It is known for its role as a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, facilitating calcium influx by sensitizing inositol 1,4,5-trisphosphate-mediated activation of calcium release-activated calcium channels .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is used as a research tool to study phosphorylation processes and calcium signaling pathways .
Biology: In biological research, it is utilized to investigate the role of inositol phosphates in cellular signaling and calcium mobilization. It helps in understanding the mechanisms of calcium influx and its regulation .
Medicine: In medical research, the compound is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation. It is also explored for its role in modulating cellular responses to external stimuli .
Industry: While its industrial applications are limited, the compound is used in the development of research tools and reagents for biochemical studies .
Wirkmechanismus
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.
Mode of Action
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .
Biochemical Pathways
The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.
Result of Action
The inhibition of Ins (1,4,5)P3 5-phosphatase by D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.
Biochemische Analyse
Biochemical Properties
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly Ins (1,4,5)P3 5-phosphatase . This interaction is inhibitory in nature, with the compound acting as a potent inhibitor of the enzyme .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It facilitates calcium influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC , thereby influencing cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , and at higher concentrations, it acts as an inhibitor of Ins (1,4,5)P3 receptors .
Metabolic Pathways
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors, including Ins (1,4,5)P3 5-phosphatase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process can be carried out in a laboratory setting using specific reagents and conditions to achieve the desired phosphorylation .
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation reactions. It can also participate in reactions involving calcium mobilization and inhibition of specific phosphatases .
Common Reagents and Conditions: The phosphorylation process typically requires reagents such as ATP and specific kinases. The reaction conditions include maintaining an appropriate pH and temperature to facilitate the phosphorylation .
Major Products Formed: The primary product formed from these reactions is D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt itself. Additionally, it can lead to the formation of other phosphorylated inositol derivatives under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Inositol 1,4,5-trisphosphate, trisodium salt: Similar in structure but differs in its specific phosphorylation sites and biological activity.
Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt:
Inositol 1,3,4,5-tetrakisphosphate, octapotassium salt: The compound itself, used for comparison with other inositol phosphates.
Uniqueness: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is unique due to its specific role in inhibiting inositol 1,4,5-trisphosphate 5-phosphatase and facilitating calcium influx. Its ability to modulate calcium signaling pathways distinguishes it from other inositol phosphates .
Eigenschaften
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)



![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

